

## Application Notes for UNC7145 in Immunofluorescence Staining

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Compound of Interest		
Compound Name:	UNC7145	
Cat. No.:	B15587662	Get Quote

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## Introduction

**UNC7145** is a crucial negative control compound for UNC6934, a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of Nuclear SET Domain Containing 2 (NSD2). NSD2, also known as WHSC1 or MMSET, is a histone methyltransferase that plays a significant role in chromatin regulation and is implicated in various cancers, including multiple myeloma. The active probe, UNC6934, has been shown to alter the subnuclear localization of NSD2 by disrupting its interaction with histone H3 lysine 36 dimethylation (H3K36me2), leading to an accumulation of NSD2 in the nucleolus.[1][2][3][4][5][6]

These application notes provide detailed protocols for utilizing **UNC7145** in immunofluorescence (IF) experiments to serve as a rigorous control for studies involving UNC6934. By comparing the effects of the active probe (UNC6934) with the inactive control (**UNC7145**), researchers can confidently attribute the observed phenotypic changes, specifically the nucleolar accumulation of NSD2, to the targeted inhibition of the NSD2-PWWP1 domain.

## **Product Information**



Compound	Description	Target	Recommended Concentration for IF
UNC7145	Negative control for UNC6934	No specific target; inactive on NSD2- PWWP1	1 μM - 5 μM
UNC6934	Selective chemical probe	NSD2-PWWP1 domain	1 μM - 5 μM

## **Experimental Protocols**

# Protocol 1: Immunofluorescence Staining of Endogenous NSD2 in Adherent Cells

This protocol details the steps for treating adherent cells (e.g., U2OS) with **UNC7145** and UNC6934, followed by immunofluorescent staining for endogenous NSD2 to assess changes in its subcellular localization.

#### Materials:

- Adherent cells (e.g., U2OS)
- · Cell culture medium
- UNC7145 and UNC6934 (stock solutions in DMSO)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS-T (PBS with 0.1% Tween-20)
- Primary Antibody: Rabbit anti-NSD2 antibody



- Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
- Nuclear Stain: Hoechst 33342 or DAPI
- · Mounting Medium
- Glass coverslips and microscope slides
- Confocal microscope

#### Procedure:

- Cell Culture and Treatment:
  - Seed U2OS cells onto glass coverslips in a 24-well plate and allow them to adhere and grow to 50-70% confluency.
  - Prepare working solutions of UNC7145 and UNC6934 in fresh cell culture medium at the desired final concentration (e.g., 5 μM). Include a DMSO-only vehicle control.
  - Remove the old medium and add the compound-containing or vehicle control medium to the respective wells.
  - Incubate the cells for 4 hours at 37°C in a CO2 incubator.
- Fixation:
  - Carefully aspirate the treatment medium.
  - Gently wash the cells once with PBS.
  - Fix the cells by adding 4% PFA in PBS to each well and incubate for 10 minutes at room temperature.[6]
  - Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
- Permeabilization:



- Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.

#### Blocking:

- Block non-specific antibody binding by adding Blocking Buffer (1% BSA in PBS-T) and incubating for 1 hour at room temperature.
- · Primary Antibody Incubation:
  - Dilute the primary anti-NSD2 antibody in the Blocking Buffer according to the manufacturer's recommended concentration.
  - o Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
  - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Wash the cells three times with PBS-T for 5 minutes each.
  - Dilute the Alexa Fluor 488-conjugated secondary antibody in the Blocking Buffer.
  - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Nuclear Staining:
  - Wash the cells three times with PBS-T for 5 minutes each.
  - Incubate the cells with a diluted solution of Hoechst 33342 or DAPI in PBS for 5-10 minutes at room temperature to stain the nuclei.
  - Wash the cells twice with PBS.
- Mounting and Imaging:



- o Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
- Seal the edges of the coverslips with clear nail polish and allow them to dry.
- Image the slides using a confocal microscope. Capture images for NSD2 (green channel) and nuclei (blue channel).

#### **Expected Results:**

- Vehicle (DMSO) and UNC7145-treated cells: NSD2 should exhibit a diffuse nuclear localization pattern, largely excluded from the nucleoli.
- UNC6934-treated cells: A significant portion of the NSD2 signal should redistribute and accumulate in the nucleoli, appearing as bright puncta within the nucleus.[7]

## **Data Presentation**

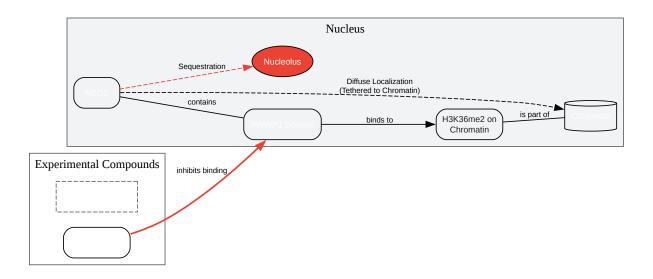
Table 1: Summary of UNC7145 and UNC6934 Activity

Compound	Target	In Vitro Potency (NSD2- PWWP1)	Cellular Activity (NSD2 Engagement)	Effect on NSD2 Localization
UNC6934	NSD2-PWWP1	$IC50 = 104 \pm 13$ nM (AlphaScreen)	IC50 = 1.23 ± 0.25 μM (NanoBRET)	Induces nucleolar accumulation
UNC7145	Negative Control	No measurable effect	Inactive	No change in localization

Data summarized from Dilworth et al., Nat Chem Biol. 2022.[2][5]

# Signaling Pathway and Experimental Workflow Diagrams

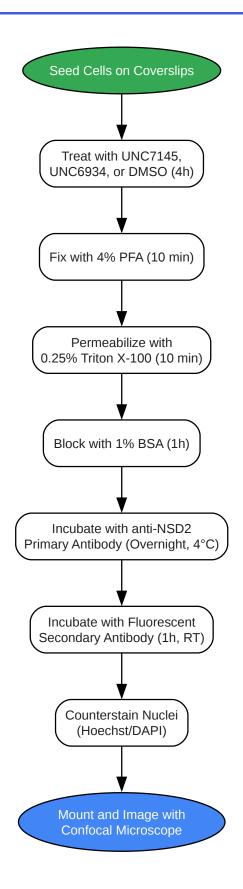




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Caption: Mechanism of UNC6934-induced NSD2 relocalization.





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Caption: Immunofluorescence workflow for NSD2 localization.



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